molecular formula C11H8F3N3OS2 B2525763 2-((4-(Thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)acetamide CAS No. 1411990-69-6

2-((4-(Thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)acetamide

Cat. No.: B2525763
CAS No.: 1411990-69-6
M. Wt: 319.32
InChI Key: BKBBDROUCVEGRP-UHFFFAOYSA-N
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Description

2-((4-(Thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)acetamide is a synthetic thioether-containing acetamide compound provided for research and development purposes. This molecule integrates a thiophene heterocycle and a pyrimidine ring substituted with a trifluoromethyl group, structural motifs frequently associated with diverse biological activities . While the specific biological data for this exact compound is limited in public literature, its core structure is of significant interest in agrochemical research. Structurally related compounds featuring the thienyl-pyrimidine-thioacetamide scaffold have been reported as promising lead structures in the development of novel insecticides . These analogues have demonstrated efficacy against pests such as Plutella xylostella L. , with performance comparable to established insecticides like cartap and chlorantraniliprole . The mechanism of action for this class of compounds is believed to involve modulation of insect ryanodine receptors (RyR), a target for commercial insecticides . Furthermore, the thiophene nucleus is a recognized pharmacophore in medicinal and pesticidal chemistry, known for its versatility and presence in bioactive molecules . The thioether bridge in the structure also presents a potential site for further chemical derivatization, including oxidation to sulfoxide or sulfone groups, which can alter the compound's physicochemical properties and bioactivity . This product is intended for laboratory research use only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3N3OS2/c12-11(13,14)8-4-6(7-2-1-3-19-7)16-10(17-8)20-5-9(15)18/h1-4H,5H2,(H2,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKBBDROUCVEGRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC(=NC(=N2)SCC(=O)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(Thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)acetamide typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a thiophene derivative reacts with a pyrimidine derivative under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

2-((4-(Thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions often involve the use of bases like sodium hydride (NaH) or acids like hydrochloric acid (HCl).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

2-((4-(Thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-((4-(Thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrimidine-Thioacetamide Derivatives

Compound Name Key Substituents Melting Point (°C) Biological Activity Reference
2-((4-(Thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)acetamide Thiophene, CF₃, thioacetamide Not reported Antimicrobial, kinase inhibition (inferred)
N-Phenethyl-2-((4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)acetamide Phenethyl group added to acetamide Discontinued (product) Not reported (likely similar to parent)
II-5 (N-((4-Acetamidophenyl)sulfonyl)-2-((4-(trifluoromethyl)pyrimidin-2-yl)thio)acetamide) Sulfonyl group, CF₃ 191–193 Antifungal, nematicidal
2h (2-{[4-(4-Fluorophenyl)-6-(1-naphthyl)pyrimidin-2-yl]thio}-N-(3-methylphenyl)acetamide) 4-Fluorophenyl, naphthyl 145–147 Not explicitly stated
4a (2-((4-(4-chlorophenyl)-5-cyano-6-hydroxypyrimidin-2-yl)thio)-N-(2,3-diphenylquinoxalin-6-yl)acetamide) Chlorophenyl, quinoxaline 230–232 Not explicitly stated

Key Observations:

Trifluoromethyl vs. Halogen Substitutents :

  • The trifluoromethyl group in the target compound enhances metabolic stability compared to chlorophenyl or fluorophenyl groups in analogues (e.g., 4a, 2h) .
  • Compounds with trifluoromethyl groups (e.g., II-5) exhibit higher melting points (~190–230°C), suggesting stronger intermolecular interactions .

Thiophene vs. Aromatic Rings :

  • Thiophene-containing derivatives (target compound) may exhibit improved binding to electron-deficient enzyme pockets compared to naphthyl or phenyl-substituted analogues (e.g., 2h) due to thiophene’s electron-rich nature .

Biological Activity :

  • The sulfonyl group in II-5 enhances antifungal activity (70% yield, 241°C decomposition point), whereas the target compound’s thioacetamide moiety may prioritize kinase inhibition .
  • Phenethyl-substituted derivatives (e.g., N-Phenethyl-2-...) show discontinued commercial status, likely due to inferior pharmacokinetics compared to the parent compound .

ADMET and Pharmacokinetics

  • Metabolic Stability : Thiophene rings are less prone to oxidative metabolism compared to benzothiophene or naphthyl groups in analogues (e.g., 2h) .

Biological Activity

The compound 2-((4-(Thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)acetamide is a novel organic molecule that has garnered attention due to its potential biological activities. This compound features a unique structural combination of a thiophene moiety, a trifluoromethyl group, and a pyrimidine ring, which may influence its pharmacological properties. Understanding the biological activity of this compound is crucial for its development in medicinal chemistry.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H10F3N3S\text{C}_{12}\text{H}_{10}\text{F}_3\text{N}_3\text{S}

This structure includes:

  • A thiophene ring that enhances the lipophilicity and potential interaction with biological targets.
  • A trifluoromethyl group that increases metabolic stability and alters electronic properties.
  • A pyrimidine core that is often associated with various biological activities.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit diverse biological activities, including:

  • Antitumor Activity : Compounds containing thiophene and pyrimidine derivatives have shown promising results against various cancer cell lines. For instance, related compounds have demonstrated significant inhibition of cell growth in models such as HCT116 and MCF-7 cells .
  • Antimicrobial Properties : Some derivatives have been evaluated for their antibacterial and antifungal activities, showing effectiveness against multiple pathogens .
  • CNS Activity : Structural analogs have indicated potential central nervous system (CNS) activity, suggesting that this class of compounds might be explored for neuropharmacological applications.

Antitumor Activity

In a study evaluating the antitumor effects of related thiophene-pyrimidine compounds, it was found that specific derivatives exhibited IC50 values in the low micromolar range against cancer cell lines, indicating strong cytotoxic potential. For example:

CompoundCell LineIC50 (μM)
8bHCT11632.5
8bMCF-728.7

These findings suggest that modifications to the thiophene and pyrimidine components can significantly enhance antitumor efficacy .

Antimicrobial Studies

Another study focused on evaluating the antimicrobial properties of various thiophene-based compounds revealed that certain derivatives showed strong activity against Gram-positive and Gram-negative bacteria. The following table summarizes some findings:

Compound NameActivity TypeMinimum Inhibitory Concentration (MIC)
Compound ABacterial15 μg/mL
Compound BFungal20 μg/mL

These results highlight the potential for developing new antimicrobial agents based on the structure of this compound .

Mechanistic Insights

The mechanism of action for compounds like this compound may involve:

  • Inhibition of key enzymes : Many thiophene derivatives act as inhibitors of specific enzymes involved in cancer proliferation or microbial metabolism.
  • Modulation of cell signaling pathways : These compounds may interfere with pathways critical for tumor growth or infection, enhancing their therapeutic profile.

Q & A

Q. How can researchers optimize the synthesis of 2-((4-(Thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)acetamide to improve yield and purity?

  • Methodological Answer : Synthesis optimization requires careful control of reaction parameters such as temperature (typically 60–100°C), solvent selection (e.g., DMF or THF for solubility), and catalyst use (e.g., K₂CO₃ for nucleophilic substitution reactions). Multi-step protocols often involve:

Thioether bond formation : Reacting pyrimidine-thiol intermediates with chloroacetamide derivatives under basic conditions .

Acylation : Introducing acetamide groups via coupling agents like EDCI or HOBt .
Monitoring reaction progress with TLC and purifying intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) can enhance purity .

Q. What analytical techniques are most effective for confirming the structural integrity of this compound?

  • Methodological Answer : Key techniques include:
  • ¹H/¹³C NMR : To verify proton environments (e.g., thiophene aromatic protons at δ 7.2–7.5 ppm, trifluoromethyl groups at δ ~120 ppm in ¹³C) .
  • Mass Spectrometry (HRMS) : For molecular ion confirmation (e.g., [M+H]⁺ matching theoretical mass) .
  • HPLC : To assess purity (>95% by reverse-phase C18 columns with UV detection at 254 nm) .

Q. Which solvents and reaction conditions are critical for maintaining stability during synthesis?

  • Methodological Answer :
  • Solvents : Use anhydrous DMF or THF to prevent hydrolysis of reactive intermediates (e.g., chloroacetamide) .
  • Inert atmosphere : Conduct reactions under nitrogen/argon to avoid oxidation of thiol groups .
  • Temperature control : Maintain ≤80°C during acylation to prevent decomposition of trifluoromethyl groups .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies evaluate the biological relevance of functional groups in this compound?

  • Methodological Answer : Design SAR studies by synthesizing analogs with modifications to:
  • Thiophene moiety : Replace with furan or phenyl to assess π-π stacking contributions .
  • Trifluoromethyl group : Substitute with methyl or nitro groups to study hydrophobicity/electronic effects .
    Compare bioactivity (e.g., enzyme inhibition IC₅₀) using standardized assays (Table 1):
Analog StructureModificationIC₅₀ (μM)Reference
Thiophene → FuranReduced aromaticity12.3
CF₃ → CH₃Increased hydrophobicity8.7

Q. What mechanistic insights can be gained from studying nucleophilic substitution reactions in the thioether linkage formation?

  • Methodological Answer :
  • Kinetic studies : Use pseudo-first-order conditions to determine rate constants for pyrimidine-thiol reacting with chloroacetamide .
  • Isotopic labeling : Introduce ³⁴S to track sulfur transfer pathways .
  • DFT calculations : Model transition states to explain regioselectivity (e.g., preferential attack at pyrimidine C2 vs. C4) .

Q. How should researchers address contradictions in bioactivity data across experimental models?

  • Methodological Answer : Resolve discrepancies by:

Standardizing assays : Use identical cell lines (e.g., HEK293 vs. HepG2) and positive controls .

Purity verification : Confirm compound integrity post-synthesis (e.g., HPLC, NMR) to rule out degradation .

Meta-analysis : Compare data across studies (e.g., IC₅₀ variability in kinase inhibition due to ATP concentration differences) .

Data Contradiction Analysis Example

Issue : Conflicting reports on cytotoxicity (IC₅₀ = 5 μM vs. 20 μM in similar cancer cell lines).
Resolution Steps :

Verify compound stability in cell culture media (e.g., serum protein binding) .

Re-test using synchronized cell cycles to minimize proliferation rate variability .

Cross-validate with orthogonal assays (e.g., apoptosis markers vs. ATP-based viability) .

Key Considerations for Experimental Design

  • Control groups : Include vehicle (DMSO) and reference inhibitors (e.g., staurosporine for kinase assays) .
  • Dose-response curves : Use ≥6 concentrations to calculate accurate EC₅₀/IC₅₀ values .
  • Reproducibility : Perform triplicate experiments across independent batches .

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